4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one
Description
4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one is a complex organic compound with a pyrimidinone core structure
Properties
CAS No. |
42919-59-5 |
|---|---|
Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-5-(4-methylphenoxy)-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H20N2O3/c1-16-11-13-19(14-12-16)29-23-21(17-7-4-3-5-8-17)25-24(27)26-22(23)18-9-6-10-20(15-18)28-2/h3-15H,1-2H3,(H,25,26,27) |
InChI Key |
PHOODKCFOTXTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(NC(=O)N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl, methoxyphenyl, and methylphenoxy groups through various substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, often facilitated by reagents like halogens or sulfonates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products depending on the reaction environment
Scientific Research Applications
4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)-5-(4-methylphenoxy)-6-phenylpyrimidin-2(1H)-one can be compared with other pyrimidinone derivatives:
4-(3-Methoxyphenyl)-5-phenylpyrimidin-2(1H)-one: Lacks the methylphenoxy group, which may result in different chemical and biological properties.
4-(4-Methylphenoxy)-5-phenylpyrimidin-2(1H)-one:
6-Phenylpyrimidin-2(1H)-one: A simpler structure that serves as a precursor for more complex derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
